molecular formula C7H9BrN2O B2701210 2-bromo-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-one CAS No. 1623018-75-6

2-bromo-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-one

Cat. No.: B2701210
CAS No.: 1623018-75-6
M. Wt: 217.066
InChI Key: BNQBYYLHQFFATH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-one is an organic compound with the molecular formula C7H9BrN2O and a molecular weight of 217.06 g/mol . This compound is characterized by the presence of a bromine atom attached to an ethanone group, which is further connected to a pyrazole ring substituted with an ethyl group. It is primarily used in research and development settings and is not intended for human or veterinary use .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-one typically involves the bromination of 1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-one. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane or chloroform . The reaction conditions often include maintaining the temperature at room temperature or slightly elevated temperatures to ensure the completion of the bromination process.

Industrial Production Methods

This includes optimizing the reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance the efficiency and yield of the product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted ethanones, carboxylic acids, and alcohols, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group on the pyrazole ring differentiates it from its methyl-substituted analogs, potentially leading to variations in reactivity and biological activity .

Properties

IUPAC Name

2-bromo-1-(1-ethylpyrazol-4-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O/c1-2-10-5-6(4-9-10)7(11)3-8/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNQBYYLHQFFATH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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